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molecular formula C11H10I2N4O2 B8289066 5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

Cat. No. B8289066
M. Wt: 484.03 g/mol
InChI Key: RXDZATRBZIFUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531547B2

Procedure details

2-(2,5-Diiodo-4-methoxy-phenoxy)-but-2-enenitrile (3.47 g, 6.75 mmol) and aniline hydrochloride (3.5 g, 27 mmol) were dissolved in 27 mL ethanol. The reaction mixture was heated to 85° C. and stirred under nitrogen for 18 hours. The reaction mixture was cooled and 25% NaOCH3 in methanol (7.3 mL) was added, followed by guanidine hydrochloride (3.2 g), and ethanol (10 mL). The reaction mixture was heated to 100° C. for 21 hours, then cooled and concentrated under reduced pressure. The residue was poured into water and extracted with dichloromethane. The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to give 1.2 g of 5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, MS (M+H)=485.
Name
2-(2,5-Diiodo-4-methoxy-phenoxy)-but-2-enenitrile
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
NaOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([I:16])=[CH:10][C:3]=1[O:4][C:5](=[CH:8]C)[C:6]#[N:7].Cl.NC1C=CC=CC=1.O(C)[Na].Cl.[NH2:29][C:30]([NH2:32])=[NH:31]>C(O)C.CO>[I:1][C:2]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([I:16])=[CH:10][C:3]=1[O:4][C:5]1[C:6]([NH2:7])=[N:29][C:30]([NH2:32])=[N:31][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-(2,5-Diiodo-4-methoxy-phenoxy)-but-2-enenitrile
Quantity
3.47 g
Type
reactant
Smiles
IC1=C(OC(C#N)=CC)C=C(C(=C1)OC)I
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
NaOCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Na])C
Name
Quantity
7.3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 100° C. for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=C(OC=2C(=NC(=NC2)N)N)C=C(C(=C1)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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